Structural Uniqueness for CNS Target Deconvolution vs. 7-Quinolinyl Analog
The compound's 3-quinolinyl substitution pattern is a critical differentiator from the 7-quinolinyl isomer 2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-7-quinolinylacetamide [1]. While empirical binding data for this specific compound is not in the public domain, the patent class 'Oxopyridyl Quinoline Amides' explicitly demonstrates that quinoline positional isomerism governs NK-3 receptor affinity and selectivity over NK-1/NK-2 receptors [2]. This structural distinction makes the 3-yl isomer a non-interchangeable probe for deconvoluting target engagement.
| Evidence Dimension | Receptor binding affinity & selectivity (inferred from patent class SAR) |
|---|---|
| Target Compound Data | Quinolin-3-yl acetamide derivative; specific NK-3 activity profile unknown |
| Comparator Or Baseline | Quinolin-7-yl acetamide derivative (e.g., 2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-7-quinolinylacetamide) |
| Quantified Difference | Exact numerical data unavailable; differentiation is established as a class principle in the patent |
| Conditions | Inferred from the patent's general NK-3 receptor binding assays for oxopyridyl quinoline amides |
Why This Matters
For CNS target identification, procuring the correct positional isomer is mandatory to avoid misannotation of screening hits.
- [1] Chembase. 2-[6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazin-1-yl]-N-(quinolin-7-yl)acetamide. ID: 851529. View Source
- [2] Justia Patents. Oxopyridyl Quinoline Amides as Nk3 Receptor Modulators. US Patent Application 20080280949, 2008. View Source
